3,4-Difluoro-2-iodobenzaldehyde

Cross-coupling Synthetic chemistry Heterocycle synthesis

Sourcing a reliable, high-purity 3,4-difluoro-2-iodobenzaldehyde is critical for successful metal-catalyzed cross-couplings and the synthesis of fluorinated pharmaceutical intermediates. This compound provides the exact 3,4-difluoro-2-iodo substitution pattern required for superior oxidative addition kinetics and metabolic stability, eliminating the risk of failed couplings or poor regioselectivity associated with non-fluorinated or mono-halogenated analogs. - Purity: Consistently ≥95%, validated for advanced synthetic applications. - Supply: Available from stock with rapid global delivery to support your R&D timelines.

Molecular Formula C7H3F2IO
Molecular Weight 268.00 g/mol
Cat. No. B15381694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-iodobenzaldehyde
Molecular FormulaC7H3F2IO
Molecular Weight268.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)I)F)F
InChIInChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H
InChIKeyHWTDRCVNFQFPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-iodobenzaldehyde – Advanced Ortho-Iodo/Fluoro Aldehyde


3,4-Difluoro-2-iodobenzaldehyde (CAS 1803837-04-8) is a multifunctional aromatic aldehyde featuring an ortho-iodo substituent and two adjacent fluorine atoms on a benzaldehyde core. This unique substitution pattern confers distinct reactivity profiles, making it a valuable building block in metal-catalyzed cross-couplings and a precursor for fluorinated pharmaceuticals and agrochemicals . Its molecular structure, with a molecular weight of 268.00 g/mol and a purity typically ≥95%, is designed for advanced synthetic applications where precise control over regioselectivity and functional group tolerance is paramount .

Workflow Metal-catalyzed cross-coupling (Suzuki, Heck, Cu-mediated cyclocondensation)
Selection Ortho-iodo for efficient oxidative addition; 3,4-difluoro motif for medicinal chemistry relevance
Use context Fluorinated building block for pharmaceutical and agrochemical intermediate synthesis

3,4-Difluoro-2-iodobenzaldehyde – Why Generic Analogs Are Insufficient


The precise 3,4-difluoro-2-iodo substitution pattern is not a minor structural variation but a key determinant of reactivity, selectivity, and ultimate molecular properties. In cross-coupling reactions, the ortho-iodo group provides superior oxidative addition kinetics compared to bromo or chloro analogs [1]. Simultaneously, the 3,4-difluoro motif profoundly influences the electronic character of the aromatic ring, affecting both the reactivity of the aldehyde and the metabolic stability of downstream products [2]. Interchanging this compound with a non-fluorinated or mono-halogenated analog risks failed couplings, poor regioselectivity, or diminished bioactivity in final drug candidates.

Iodo vs. bromo/chloro reactivity
Ortho-iodo accelerates oxidative addition; bromo or chloro analogs may lead to significantly lower coupling yields or competing side reactions.
3,4-Difluoro electronic modulation
The difluoro pattern alters ring electronics, aldehyde reactivity, and downstream metabolic stability. Non-fluorinated or mono-fluorinated analogs may not reproduce the same pharmacological profile.
Regioisomeric mismatch
Other iodo-fluoro benzaldehyde isomers with different substitution positions can change cross-coupling regioselectivity and final molecular shape, limiting direct interchangeability.

3,4-Difluoro-2-iodobenzaldehyde – Key Performance Evidence


Iodo vs. Bromo: Superior Coupling Efficiency

In cyclocondensation reactions, the ortho-iodo group demonstrates a critical advantage over the ortho-bromo group. A study on the synthesis of 2-arylquinazolines from benzamidines revealed that the 2-iodobenzaldehyde derivative provided the target quinazolines in good yield, whereas the analogous 2-bromobenzaldehyde yielded significantly less product due to a competing dihydrotriazine-forming side reaction [1]. This difference is attributed to the superior leaving group ability of iodine in oxidative addition steps, a factor that directly translates to higher yields and cleaner reaction profiles for the iodo compound.

Iodo vs. bromo yield
Head-to-head
Iodo: Quinazolines in good yield, minimal competing dihydrotriazine pathway
Bromo: Low yield, major competing dihydrotriazine side product
Iodo ensures higher coupling chemoselectivity and usable yields.
CuI/L-proline, DMF, 110°C; benzamidine cyclocondensation model.
Cross-coupling Synthetic chemistry Heterocycle synthesis

Faster Cross-Coupling Kinetics: Iodo vs. Bromo/Chloro

The ortho-iodo substituent in 3,4-difluoro-2-iodobenzaldehyde enables faster and more efficient Suzuki-Miyaura couplings compared to its bromo or chloro counterparts. While direct kinetic data for this specific compound is not available, a robust class-level inference can be drawn from the established reactivity trend for aryl halides in palladium-catalyzed cross-couplings: Ar-I > Ar-Br >> Ar-Cl [1]. The iodine atom's weaker carbon-halogen bond facilitates oxidative addition to Pd(0), allowing reactions to proceed under milder conditions and with higher turnover frequencies. This is particularly beneficial when coupling with challenging, electron-rich, or sterically hindered boronic acids.

Oxidative addition rates
Class-level
Ar–I: Fastest (qualitatively >10× over Ar–Br)
Ar–Br: Slower; Ar–Cl >100× slower than Ar–I
Class-level reactivity ranking supports iodo for milder conditions and lower catalyst loading.
General Pd-catalyzed Suzuki/Heck coupling context; exact kinetic ratios may vary with substrate.
Suzuki-Miyaura coupling Palladium catalysis Reaction kinetics

Enhanced Metabolic Stability by 3,4-Difluoro Motif

The presence of two fluorine atoms at the 3- and 4-positions adjacent to the aldehyde and iodo groups is a strategic design element for medicinal chemistry. Class-level data from drug development demonstrates that the introduction of fluorine atoms on an aromatic ring can significantly block sites of cytochrome P450-mediated metabolism, thereby increasing metabolic stability and half-life [1]. Furthermore, the strong electron-withdrawing effect of fluorine modulates the aldehyde's reactivity and can enhance binding affinity to biological targets through polar and dipolar interactions [2]. Patents specifically claim fluoro- and iodo-containing aldehydes for use as diagnostic imaging agents and therapeutics, underscoring the importance of this substitution pattern for achieving desired biological effects [3].

Metabolic stability motif
Class-level
3,4-Difluoro substitution: reported 2- to 10-fold increase in metabolic half-life in in vitro microsomal assays for fluorinated analogs.
Pre-installed fluoro block may reduce late-stage fluorination steps and direct synthesis toward drug-like space.
Class-level inference from medicinal chemistry fluorine literature; compound-specific data not available.
Medicinal chemistry Drug discovery Metabolic stability

Distinct Solid-State Packing via Crystallography

Single-crystal X-ray diffraction studies on analogous 2-iodobenzaldehyde derivatives reveal a near-planar molecular conformation with specific intermolecular interactions dominated by van der Waals forces and, in some cases, halogen bonding [1]. For 3,4-difluoro-2-iodobenzaldehyde, the additional fluorine atoms are expected to alter the crystal packing and electronic properties compared to the parent 2-iodobenzaldehyde, which crystallizes in the orthorhombic P212121 space group . While the exact crystal structure of the target compound is not publicly available, the presence of strong C-F bonds and the heavy iodine atom suggests unique solid-state properties that can impact solubility, melting point, and reactivity in solid-phase or mechanochemical applications.

Solid-state packing
Data to verify
Predicted near-planar conformation with altered halogen bonding and crystal packing relative to 2-iodobenzaldehyde (orthorhombic P2₁2₁2₁).
May offer distinct solubility and solid-state reactivity for mechanochemical or solid-phase synthesis.
Exact crystal structure not publicly available; property inferred from analogous iodo-fluoro benzaldehydes.
Crystallography Structural chemistry Physical properties

3,4-Difluoro-2-iodobenzaldehyde Application Scenarios


Suzuki-Miyaura Coupling for Fluorinated Biaryls

This compound is an ideal electrophilic partner in Suzuki-Miyaura cross-couplings aimed at constructing fluorinated biaryl cores common in kinase inhibitors and other drug targets. The ortho-iodo group ensures rapid and complete oxidative addition, as demonstrated by class-level kinetic advantages over bromo and chloro analogs [1], allowing for the efficient incorporation of diverse boronic acids under mild conditions . The pre-installed 3,4-difluoro motif then delivers a metabolically robust fragment directly into the final drug candidate [2].

2-Arylquinazoline Synthesis with Superior Chemoselectivity

In copper-catalyzed cyclocondensation reactions, the use of 3,4-difluoro-2-iodobenzaldehyde is expected to produce 2-arylquinazolines in high yields with minimal side-product formation, directly mirroring the proven advantage of 2-iodobenzaldehyde over 2-bromobenzaldehyde [3]. This makes it a premier starting material for the synthesis of quinazoline-based kinase inhibitors, antivirals, and other therapeutically relevant heterocycles, offering a streamlined route to fluorinated analogs.

Fluorinated Molecular Probes and Imaging Agents

Patents specifically claim the use of fluoro- and iodo-substituted benzaldehydes as scaffolds for diagnostic imaging agents targeting aldehyde dehydrogenase (ALDH) activity in cancer stem cells [4]. The 3,4-difluoro-2-iodo substitution pattern provides a unique combination of a reactive aldehyde for conjugation, a heavy iodine atom for potential radio-labeling (e.g., with I-124 or I-131), and fluorine atoms that can enhance pharmacokinetic properties and serve as a handle for 19F-MRI or PET imaging.

Solid-Phase & Mechanochemical Synthesis Building Block

The distinct electronic and steric profile of 3,4-difluoro-2-iodobenzaldehyde, inferred from its heavy iodine and strong C-F bonds, suggests unique solid-state properties compared to non-fluorinated analogs [5]. This makes it a candidate of interest for solid-phase organic synthesis (SPOS) or mechanochemical reactions, where its different crystal packing and potential for halogen bonding could lead to improved reaction kinetics, selectivity, or product crystallinity relative to 2-iodobenzaldehyde.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-iodo oxidative addition efficiency
Yield and conversion with diverse boronic acids
2-Arylquinazoline formation
Iodo-driven chemoselectivity
Product purity and dihydrotriazine side-product suppression
Fluorinated probe / imaging agent synthesis
Reactive aldehyde + heavy iodine handle
Conjugation efficiency and radiolabeling compatibility
Solid-phase / mechanochemical synthesis
Halogen bonding and crystal packing
Reactivity and selectivity in solvent-free or solid-supported conditions

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22 linked technical documents
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